tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate
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Overview
Description
tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of a tert-butyl group, an aminobutyl chain, and a benzyloxy group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate typically involves the following steps:
Formation of the Carbamate Group: The reaction between tert-butyl chloroformate and 4-aminobutylamine in the presence of a base such as triethylamine.
Introduction of the Benzyloxy Group: The reaction of the intermediate product with benzyl alcohol under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aminobutyl chain or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The carbamate group can serve as a protecting group for amines during multi-step synthesis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as a prodrug.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. In drug development, it may act as a prodrug, releasing the active compound upon metabolic conversion.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(4-aminobutyl)carbamate: Lacks the benzyloxy group.
tert-butyl N-(benzyloxy)carbamate: Lacks the aminobutyl chain.
N-(4-aminobutyl)-N-(benzyloxy)carbamate: Lacks the tert-butyl group.
Uniqueness
The presence of both the aminobutyl chain and the benzyloxy group in tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate provides unique chemical properties and reactivity compared to its analogs. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-phenylmethoxycarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18(12-8-7-11-17)20-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQRBTJLFIMWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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